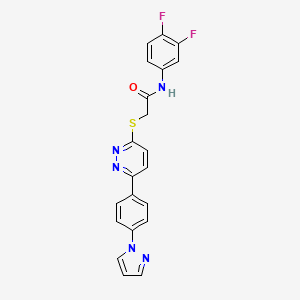
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15F2N5OS and its molecular weight is 423.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3,4-difluorophenyl)acetamide , identified by CAS number 1019097-13-2, is a member of a class of compounds that exhibit significant biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H21N5O2S, with a molecular weight of 431.5 g/mol. The structure features a pyridazine ring, a pyrazole moiety, and a thioacetamide group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine derivatives have diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
A study on related pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to the target compound showed up to 85% inhibition at concentrations of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Potential
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures were tested against HepG2 liver cancer cells, demonstrating IC50 values ranging from 13 µg/mL to over 28 µg/mL depending on the substituents on the phenyl rings . The presence of electron-donating groups significantly enhanced anticancer activity.
3. Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties. In studies against bacterial strains such as E. coli and Staphylococcus aureus, some derivatives exhibited promising results with notable inhibition zones, indicating potential as antimicrobial agents .
The biological activities of the compound are often attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML). These inhibitors showed potent activity with IC50 values in the nanomolar range .
- Modulation of Inflammatory Pathways : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways and the reduction of pro-inflammatory cytokine production.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Case Study on Anti-inflammatory Effects : A derivative was tested in vivo for its effects on carrageenan-induced paw edema in rats, showing comparable efficacy to indomethacin .
- Case Study on Anticancer Activity : Another study highlighted a series of pyrazole derivatives that were effective against various cancer cell lines, with structure-activity relationship (SAR) analyses indicating that specific substitutions significantly enhance potency .
Research Findings Summary
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5OS/c22-17-7-4-15(12-18(17)23)25-20(29)13-30-21-9-8-19(26-27-21)14-2-5-16(6-3-14)28-11-1-10-24-28/h1-12H,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWAUIFJTFXNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














